molecular formula C18H15NO3S2 B4627454 5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4627454
M. Wt: 357.5 g/mol
InChI Key: IDXDVJJMRSULPJ-SXGWCWSVSA-N
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Description

Synthesis Analysis

The synthesis of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, which are structurally related to the compound , involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride. This methodology has been applied to produce a variety of arylidene derivatives showcasing the broad spectrum of biological activities inherent to this chemical structure (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of related 5-benzylidene-thiazolidine compounds demonstrates a wide C-C-C angle at the methine C atom linking the two rings. This structural feature facilitates the formation of hydrogen-bonded dimers and complex sheets, which are crucial for the compound's chemical behavior and potential intermolecular interactions (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones, including our compound of interest, engage in various chemical reactions that underscore their reactivity and potential utility in further chemical modifications. For example, they can undergo condensation reactions to form novel heterocyclic compounds, demonstrating their utility as versatile synthons in organic synthesis (Stanovnik et al., 2002).

Scientific Research Applications

Structural Insights

Research on similar thioxothiazolidinone derivatives has provided insights into their supramolecular structures, highlighting hydrogen-bonded dimers, chains, and sheets. These structural features are crucial for understanding the chemical behavior and potential interactions of such compounds. For instance, studies have revealed that in compounds like (Z)-5-benzylidene-2-thioxothiazolidin-4-one, hydrogen bonds play a significant role in forming complex sheets, which could be relevant for the compound (Delgado et al., 2005).

Synthetic Pathways

The synthesis of 5-arylidene-3-(4-methylbenzoyl)thiazolidine-2,4-diones, including derivatives with arylidene groups, has been explored, providing a broad spectrum of biological activities. These synthetic routes offer valuable insights into the potential modifications and derivatizations of "5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one" for enhanced activity or specificity (Popov-Pergal et al., 2010).

Biological Applications

Although direct studies on "5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one" were not found, research on structurally related compounds has demonstrated a range of biological activities. For example, thiazolidinone derivatives have shown potential in antimicrobial and anticancer evaluations. These activities suggest that "5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one" could also possess similar biological properties, warranting further investigation (Trotsko et al., 2018).

properties

IUPAC Name

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-10-4-3-5-13(11(10)2)19-17(22)16(24-18(19)23)9-12-6-7-14(20)15(21)8-12/h3-9,20-21H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDVJJMRSULPJ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3,4-dihydroxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

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